Author: BenchChem Technical Support Team. Date: February 2026
<_Step_2>
Step 2: Synthesize and Structure the Comparison Guide
Confidence Score: 5/5 - I have a clear plan and sufficient foundational knowledge to proceed.
I will structure the guide as follows:
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Introduction to NMR Spectroscopy in Structural Elucidation:
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Methodology: A Practical Guide to NMR Analysis
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Sample Preparation: A detailed, step-by-step protocol for preparing a small organic molecule for NMR analysis. This will include choosing the right solvent, determining the appropriate concentration, and using internal standards.[5][6][7][8]
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Data Acquisition: A general workflow for setting up a 1D 1H and 13C NMR experiment.
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Spectral Interpretation of 3-(4-Bromophenyl)-5-hydroxycyclohexanone: A Predictive Approach
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Molecular Structure and Symmetry Analysis: Break down the molecule into its key components: the cyclohexanone ring, the 4-bromophenyl group, and the hydroxyl group. Analyze the stereochemistry and its impact on the NMR spectrum.
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Predicted 1H NMR Spectrum:
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Estimate the chemical shifts (ppm) for each unique proton. I will justify these predictions by comparing them to known shifts of cyclohexanone, bromobenzene, and alcohols.[9][10][11][12]
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Predict the multiplicity (singlet, doublet, triplet, etc.) for each signal using the n+1 rule.
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Discuss expected coupling constants (J-values) for axial-axial, axial-equatorial, and equatorial-equatorial protons in the cyclohexanone ring.[13][14][15][16]
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Predict the integration values for each signal.
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Predicted 13C NMR Spectrum:
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Estimate the chemical shifts for each unique carbon atom. I will reference data for cyclohexanone, bromobenzene, and carbons bearing hydroxyl groups.[17][18][19][20][21]
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Discuss the expected signal intensities.
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Data Summary Tables: Present the predicted 1H and 13C NMR data in clear, organized tables.
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Comparative Analysis: NMR vs. Other Spectroscopic Techniques
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Visualizations and Formatting:
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Create a Graphviz diagram for the NMR sample preparation workflow.
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Create a Graphviz diagram illustrating the structure of 3-(4-Bromophenyl)-5-hydroxycyclohexanone with carbons and protons labeled for easy reference in the text.
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Use Markdown for clear headings, tables, and lists.
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References:
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Compile a comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs.
This structured approach will result in a comprehensive, authoritative, and educational guide that meets all the user's core requirements, even in the absence of a direct experimental spectrum for the target compound. It demonstrates expertise by not just presenting data, but by explaining the scientific reasoning behind the interpretation of that data. The inclusion of detailed protocols and comparisons with other techniques further enhances its value as a practical guide for researchers.
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 3-(4-Bromophenyl)-5-hydroxycyclohexanone
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution.[3][4] This guide provides an in-depth, practical comparison and interpretation of the ¹H and ¹³C NMR spectra for a model compound, 3-(4-Bromophenyl)-5-hydroxycyclohexanone.
This guide moves beyond a simple data sheet, offering a framework for predictive analysis—a crucial skill when dealing with new molecules. We will dissect the molecule's structure to forecast its spectral features, compare these predictions with empirical data from analogous compounds, and contrast the capabilities of NMR with other common analytical techniques.
The Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a phenomenon rooted in the quantum mechanical property of nuclear spin.[1][2] Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels.[3] By applying radiofrequency (RF) pulses, we can excite these nuclei to a higher energy state. As they relax back to their ground state, they emit an RF signal. The frequency of this signal is exquisitely sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[1][2][3]
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: Proportional to the number of nuclei giving rise to a signal.
-
Multiplicity (Splitting): Reveals the number of neighboring nuclei.
-
Coupling Constant (J): Measures the interaction between nuclei, providing information on dihedral angles and connectivity.
Experimental Protocol: From Sample to Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. A well-prepared sample ensures optimal resolution and minimizes artifacts that could complicate interpretation.
Protocol: Small Molecule NMR Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[6][7] For 3-(4-Bromophenyl)-5-hydroxycyclohexanone (MW ≈ 271.1 g/mol ), a 10 mg sample provides a good starting point for both.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar molecules, DMSO-d₆ or Methanol-d₄ may be more suitable.
-
Dissolution & Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or sonicate if necessary to achieve complete dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid paper labels, as they can affect the sample's spinning and homogeneity in the magnet.[5]
Workflow for NMR Data Acquisition
Caption: Structure of 3-(4-Bromophenyl)-5-hydroxycyclohexanone with key nuclei labeled.
Predicted ¹H NMR Spectrum
The spectrum is anticipated to be complex due to the stereochemistry of the cyclohexanone ring. We will assume a chair conformation is preferred.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| H_ar (ortho to Br) | ~7.50 | Doublet (d) | 2H | Aromatic protons ortho to an electron-withdrawing group (Br) are deshielded. They are split by the meta protons. |
| H_ar (meta to Br) | ~7.25 | Doublet (d) | 2H | Aromatic protons meta to Br are less deshielded. They are split by the ortho protons. |
| H5 | ~4.0 - 4.2 | Multiplet (m) | 1H | The proton on the carbon bearing the hydroxyl group is significantly deshielded. The exact shift and multiplicity depend on its axial/equatorial position and coupling to H4 and H6 protons. |
| H3 | ~3.0 - 3.3 | Multiplet (m) | 1H | The proton on the carbon bearing the bulky bromophenyl group is deshielded. Its multiplicity will be complex due to coupling with H2 and H4 protons. |
| H2, H4, H6 | ~1.8 - 2.8 | Overlapping Multiplets | 6H | These methylene protons of the cyclohexanone ring will appear as a complex series of overlapping multiplets. Protons alpha to the carbonyl (H2, H6) will be the most deshielded in this group. [9][10]The presence of substituents at C3 and C5 breaks the ring's symmetry, making all these protons chemically non-equivalent. |
| OH | ~1.5 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to hydrogen exchange. |
Coupling Constants (J): For the cyclohexanone ring, we expect to see characteristic three-bond (³J) coupling constants. Axial-axial couplings are typically large (³J_ax,ax ≈ 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (³J_ax,eq ≈ 2-5 Hz, ³J_eq,eq ≈ 2-5 Hz). [15][16]These values are critical for determining the stereochemistry of the substituents.
Predicted ¹³C NMR Spectrum
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (C=O) | ~208 - 212 | The carbonyl carbon of a cyclohexanone typically appears in this downfield region. [19][20] |
| C_ar (C-Br) | ~122 | The aromatic carbon directly attached to bromine is shielded by the halogen but its shift is characteristic. |
| C_ar (ipso) | ~140 | The aromatic carbon attached to the cyclohexanone ring will be downfield. |
| C_ar (CH) | ~128 - 132 | The remaining four aromatic CH carbons will appear in the typical aromatic region. |
| C5 (C-OH) | ~68 - 72 | A carbon atom single-bonded to an oxygen atom is significantly deshielded and typically appears in this range. |
| C3 (C-Ar) | ~45 - 50 | The carbon bearing the aromatic ring will be deshielded relative to an unsubstituted cyclohexane carbon. |
| C2, C4, C6 | ~35 - 48 | These methylene carbons will have distinct chemical shifts due to the asymmetric substitution on the ring. Carbons alpha to the carbonyl (C2, C6) will be the most downfield in this group. |
Comparative Guide: NMR vs. Alternative Spectroscopic Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive analysis often involves complementary techniques.
[22]
| Technique |
Information Provided |
Advantages |
Limitations |
| NMR Spectroscopy |
Detailed carbon-hydrogen framework, connectivity, stereochemistry, molecular dynamics. |
Non-destructive; provides unparalleled structural detail in solution. [4] |
Relatively low sensitivity; requires larger sample amounts (mg); complex spectra can be challenging to interpret. [2] |
| Mass Spectrometry (MS) |
Molecular weight, elemental formula, fragmentation patterns. |
Extremely high sensitivity (picomole to femtomole); provides exact mass and formula. [24] |
Provides little to no information on stereochemistry or connectivity; destructive technique. |
| Infrared (IR) Spectroscopy |
Presence of specific functional groups (e.g., C=O, O-H, C-Br). |
Fast, simple, and inexpensive; excellent for identifying key functional groups. [22] |
Provides limited information on the overall molecular framework; complex molecules yield crowded spectra. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the absolute, unambiguous structure of a molecule. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation. |
Conclusion
The structural elucidation of a molecule like 3-(4-Bromophenyl)-5-hydroxycyclohexanone is a puzzle solved by assembling clues from various analytical sources. This guide demonstrates that even without a reference spectrum, a robust, predictive analysis based on fundamental NMR principles and comparative data can provide a detailed and reliable picture of the molecule's structure. By integrating NMR with techniques like MS and IR, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of chemical research and development.
References
-
NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]
-
Small molecule NMR sample preparation. Emory University. (2023-08-29). [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Prep. Scribd. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]
-
NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. (2023-09-02). [Link]
-
Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. (2022-01-12). [Link]
-
Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. JoVE. (2015-03-04). [Link]
-
NMR Sample Prepara-on. University of Edinburgh. [Link]
-
Stereochemical Dependence of 3 J CH Coupling Constants in 2-Substituted 4-t-Butyl-cyclohexanone and Their Alcohol Derivatives. Academia.edu. [Link]
-
On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights. Pubs.rsc.org. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2022-09-24). [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. (2018-10-04). [Link]
-
Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Homework.Study.com. [Link]
-
1H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry. [Link]
-
bmse000405 Cyclohexanone at BMRB. BMRB. [Link]
-
What are some alternatives to NMR spectroscopy to study protein structures? Quora. (2025-01-08). [Link]
-
Chemical shifts of carbon atoms in the 13 C NMR spectra for... ResearchGate. [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
13C Nuclear Magnetic Resonance Studies. 34. The 13C Spectra of Several Methylcyclopentanones and -cyclohexanones. Semantic Scholar. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. (2014-08-21). [Link]
-
Coupling Constant J & Factors Affecting it. YouTube. (2023-05-16). [Link]## A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 3-(4-Bromophenyl)-5-hydroxycyclohexanone
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. [3][4]This guide provides an in-depth, practical comparison and interpretation of the ¹H and ¹³C NMR spectra for a model compound, 3-(4-Bromophenyl)-5-hydroxycyclohexanone.
This guide moves beyond a simple data sheet, offering a framework for predictive analysis—a crucial skill when dealing with new molecules. We will dissect the molecule's structure to forecast its spectral features, compare these predictions with empirical data from analogous compounds, and contrast the capabilities of NMR with other common analytical techniques.
The Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a phenomenon rooted in the quantum mechanical property of nuclear spin. [1][2]Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. [3]By applying radiofrequency (RF) pulses, we can excite these nuclei to a higher energy state. As they relax back to their ground state, they emit an RF signal. The frequency of this signal is exquisitely sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.
[1][2][3]
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: Proportional to the number of nuclei giving rise to a signal.
-
Multiplicity (Splitting): Reveals the number of neighboring nuclei.
-
Coupling Constant (J): Measures the interaction between nuclei, providing information on dihedral angles and connectivity.
Experimental Protocol: From Sample to Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. A well-prepared sample ensures optimal resolution and minimizes artifacts that could complicate interpretation.
Protocol: Small Molecule NMR Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial. [6][7]For 3-(4-Bromophenyl)-5-hydroxycyclohexanone (MW ≈ 271.1 g/mol ), a 10 mg sample provides a good starting point for both.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar molecules, DMSO-d₆ or Methanol-d₄ may be more suitable.
-
Dissolution & Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [5]Gently vortex or sonicate if necessary to achieve complete dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
5. Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid paper labels, as they can affect the sample's spinning and homogeneity in the magnet.
[5]
Workflow for NMR Data Acquisition
Caption: A generalized workflow for acquiring 1D NMR spectra.
Predictive Spectral Analysis of 3-(4-Bromophenyl)-5-hydroxycyclohexanone
Due to the limited availability of direct experimental data for this specific molecule, we will employ a predictive approach based on established principles and data from analogous structures.
Caption: Structure of 3-(4-Bromophenyl)-5-hydroxycyclohexanone with key nuclei labeled.
Predicted ¹H NMR Spectrum
The spectrum is anticipated to be complex due to the stereochemistry of the cyclohexanone ring. We will assume a chair conformation is preferred.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| H_ar (ortho to Br) | ~7.50 | Doublet (d) | 2H | Aromatic protons ortho to an electron-withdrawing group (Br) are deshielded. They are split by the meta protons. |
| H_ar (meta to Br) | ~7.25 | Doublet (d) | 2H | Aromatic protons meta to Br are less deshielded. They are split by the ortho protons. |
| H5 | ~4.0 - 4.2 | Multiplet (m) | 1H | The proton on the carbon bearing the hydroxyl group is significantly deshielded. The exact shift and multiplicity depend on its axial/equatorial position and coupling to H4 and H6 protons. |
| H3 | ~3.0 - 3.3 | Multiplet (m) | 1H | The proton on the carbon bearing the bulky bromophenyl group is deshielded. Its multiplicity will be complex due to coupling with H2 and H4 protons. |
| H2, H4, H6 | ~1.8 - 2.8 | Overlapping Multiplets | 6H | These methylene protons of the cyclohexanone ring will appear as a complex series of overlapping multiplets. Protons alpha to the carbonyl (H2, H6) will be the most deshielded in this group. [9][10]The presence of substituents at C3 and C5 breaks the ring's symmetry, making all these protons chemically non-equivalent. |
| OH | ~1.5 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to hydrogen exchange. |
Coupling Constants (J): For the cyclohexanone ring, we expect to see characteristic three-bond (³J) coupling constants. Axial-axial couplings are typically large (³J_ax,ax ≈ 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (³J_ax,eq ≈ 2-5 Hz, ³J_eq,eq ≈ 2-5 Hz). [15][16]These values are critical for determining the stereochemistry of the substituents.
Predicted ¹³C NMR Spectrum
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (C=O) | ~208 - 212 | The carbonyl carbon of a cyclohexanone typically appears in this downfield region. [19][20] |
| C_ar (C-Br) | ~122 | The aromatic carbon directly attached to bromine is shielded by the halogen but its shift is characteristic. |
| C_ar (ipso) | ~140 | The aromatic carbon attached to the cyclohexanone ring will be downfield. |
| C_ar (CH) | ~128 - 132 | The remaining four aromatic CH carbons will appear in the typical aromatic region. |
| C5 (C-OH) | ~68 - 72 | A carbon atom single-bonded to an oxygen atom is significantly deshielded and typically appears in this range. |
| C3 (C-Ar) | ~45 - 50 | The carbon bearing the aromatic ring will be deshielded relative to an unsubstituted cyclohexane carbon. |
| C2, C4, C6 | ~35 - 48 | These methylene carbons will have distinct chemical shifts due to the asymmetric substitution on the ring. Carbons alpha to the carbonyl (C2, C6) will be the most downfield in this group. |
Comparative Guide: NMR vs. Alternative Spectroscopic Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive analysis often involves complementary techniques.
[22]
| Technique |
Information Provided |
Advantages |
Limitations |
| NMR Spectroscopy |
Detailed carbon-hydrogen framework, connectivity, stereochemistry, molecular dynamics. |
Non-destructive; provides unparalleled structural detail in solution. [4] |
Relatively low sensitivity; requires larger sample amounts (mg); complex spectra can be challenging to interpret. [2] |
| Mass Spectrometry (MS) |
Molecular weight, elemental formula, fragmentation patterns. |
Extremely high sensitivity (picomole to femtomole); provides exact mass and formula. [24] |
Provides little to no information on stereochemistry or connectivity; destructive technique. |
| Infrared (IR) Spectroscopy |
Presence of specific functional groups (e.g., C=O, O-H, C-Br). |
Fast, simple, and inexpensive; excellent for identifying key functional groups. [22] |
Provides limited information on the overall molecular framework; complex molecules yield crowded spectra. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the absolute, unambiguous structure of a molecule. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation. |
Conclusion
The structural elucidation of a molecule like 3-(4-Bromophenyl)-5-hydroxycyclohexanone is a puzzle solved by assembling clues from various analytical sources. This guide demonstrates that even without a reference spectrum, a robust, predictive analysis based on fundamental NMR principles and comparative data can provide a detailed and reliable picture of the molecule's structure. By integrating NMR with techniques like MS and IR, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of chemical research and development.
References
-
NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]
-
Small molecule NMR sample preparation. Emory University. (2023-08-29). [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Prep. Scribd. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]
-
NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. (2023-09-02). [Link]
-
Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. (2022-01-12). [Link]
-
Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. JoVE. (2015-03-04). [Link]
-
NMR Sample Prepara-on. University of Edinburgh. [Link]
-
Stereochemical Dependence of 3 J CH Coupling Constants in 2-Substituted 4-t-Butyl-cyclohexanone and Their Alcohol Derivatives. Academia.edu. [Link]
-
On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights. Royal Society of Chemistry. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2022-09-24). [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. (2018-10-04). [Link]
-
Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Homework.Study.com. [Link]
-
1H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry. [Link]
-
bmse000405 Cyclohexanone at BMRB. BMRB. [Link]
-
What are some alternatives to NMR spectroscopy to study protein structures? Quora. (2025-01-08). [Link]
-
Chemical shifts of carbon atoms in the 13 C NMR spectra for... ResearchGate. [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
13C Nuclear Magnetic Resonance Studies. 34. The 13C Spectra of Several Methylcyclopentanones and -cyclohexanones. Semantic Scholar. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. (2014-08-21). [Link]
-
Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. YouTube. (2023-05-16). [Link]
Sources